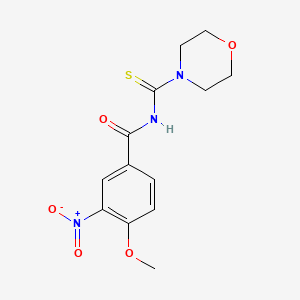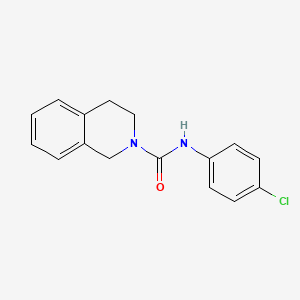
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as AG-490, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG-490 is a selective inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide selectively inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, preventing their activation and subsequent phosphorylation of STAT proteins. This ultimately leads to the inhibition of downstream gene expression and cellular processes such as cell growth and differentiation.
Biochemical and physiological effects:
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for use in lab experiments, including its high selectivity for the JAK/STAT signaling pathway and its ability to inhibit multiple JAK kinases. However, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide also has limitations, such as its relatively low potency and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, including the development of more potent and selective JAK inhibitors, the investigation of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in combination therapy with other cancer drugs, and the exploration of N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide's potential in the treatment of other diseases such as autoimmune disorders and inflammatory bowel disease.
In conclusion, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its selective inhibition of the JAK/STAT signaling pathway makes it a promising candidate for the treatment of cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its mechanisms of action and to develop more potent and selective JAK inhibitors.
Métodos De Síntesis
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 4-chloroaniline with ethyl acetoacetate to form 4-chlorophenyl-3-oxobutanoic acid ethyl ester. The ester is then converted into the corresponding amide using ammonium acetate and a palladium catalyst. The final step involves the reduction of the isoquinoline ring using hydrogen gas and a palladium catalyst.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The selective inhibition of the JAK/STAT signaling pathway by N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. Additionally, N-(4-chlorophenyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOXGENASFHQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)
![1-(2-chlorobenzyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753840.png)
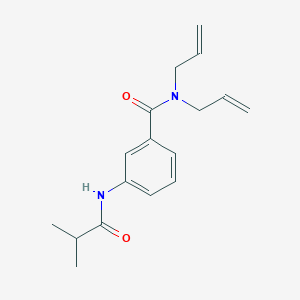
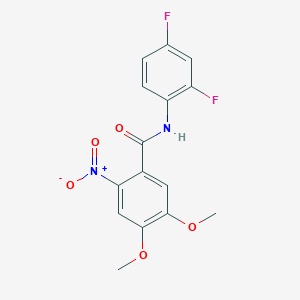
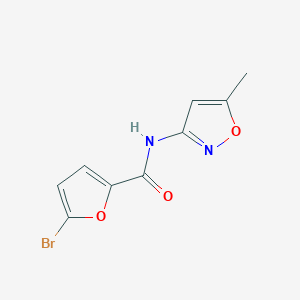
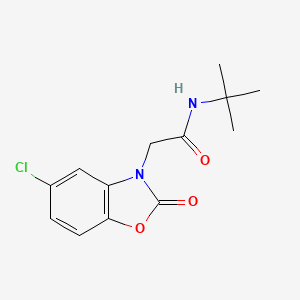
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
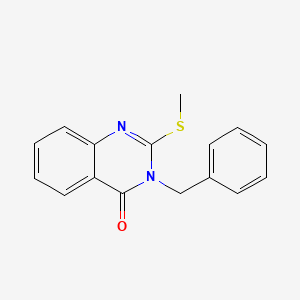
![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
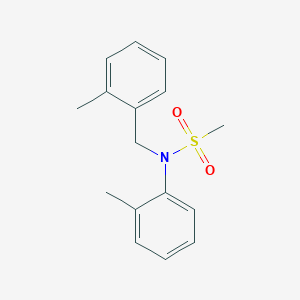
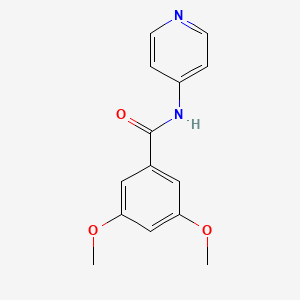
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)
